![molecular formula C18H18N2O2 B5854886 5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5854886.png)
5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMOM or DMMO in scientific literature.
Mechanism of Action
The mechanism of action of DMOM is not fully understood. However, studies have shown that DMOM induces apoptosis in cancer cells by activating the caspase cascade. DMOM also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. In addition, DMOM inhibits fungal and bacterial growth by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
DMOM has been shown to have both biochemical and physiological effects. Biochemically, DMOM inhibits the activity of various enzymes such as acetylcholinesterase and tyrosinase. Physiologically, DMOM has been shown to reduce blood glucose levels in diabetic rats. DMOM has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
DMOM has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various fields. However, DMOM has some limitations as well. It is toxic in high doses and requires careful handling. In addition, DMOM has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for DMOM research. In medicinal chemistry, DMOM can be further studied for its potential as an anticancer agent. The mechanism of action of DMOM can be further elucidated to develop more effective cancer therapies. In material science, DMOM-based polymers can be further developed for various applications such as drug delivery and tissue engineering. In agriculture, DMOM can be further studied for its potential use as a herbicide, especially in organic farming.
Synthesis Methods
The synthesis of DMOM involves the reaction of 3,5-dimethylphenol with 4-methylbenzyl chloride in the presence of sodium hydride to form 5-[(3,5-dimethylphenoxy)methyl]-4-methylbenzyl chloride. This intermediate is then reacted with sodium azide in the presence of copper (I) iodide to form DMOM.
Scientific Research Applications
DMOM has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, DMOM has shown promising results as an anticancer agent. Studies have shown that DMOM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMOM has also shown potential as an antifungal and antibacterial agent.
DMOM has also been studied for its applications in material science. It has been used as a building block for the synthesis of various polymers and dendrimers. DMOM-based polymers have shown excellent thermal stability and mechanical properties.
In agriculture, DMOM has been studied for its potential use as a herbicide. Studies have shown that DMOM inhibits the growth of weeds by inhibiting photosynthesis.
properties
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-4-6-15(7-5-12)18-19-17(22-20-18)11-21-16-9-13(2)8-14(3)10-16/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFBUROLLFSEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
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